Non-1-en-2-yl acetate
CAS No.:
Cat. No.: VC14024262
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | non-1-en-2-yl acetate |
| Standard InChI | InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3 |
| Standard InChI Key | XQSBPODCKLBCOE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=C)OC(=O)C |
Introduction
Structural and Chemical Identification
Nomenclature and Synonyms
Non-1-en-2-yl acetate is structurally synonymous with (E)-2-nonenyl acetate and trans-2-nonenyl acetate. Its IUPAC name is [(E)-non-2-enyl] acetate, reflecting the trans configuration of the double bond (E geometry) . Other identifiers include:
Molecular and Structural Features
The compound consists of:
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Nonenyl group: A nine-carbon chain with a double bond between C1 and C2.
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Acetate ester: An acetyl group (CH₃COO–) attached to C2 of the nonenyl chain.
This structure confers distinct physicochemical properties, including moderate volatility and solubility.
Physical and Chemical Properties
Basic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.27 g/mol | |
| Density | 0.870–0.890 g/mL | |
| Boiling Point | Not explicitly reported | – |
| Refractive Index | 1.425–1.445 |
Synthesis and Preparation
General Synthetic Approaches
Non-1-en-2-yl acetate may be synthesized via:
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Esterification: Reaction of 2-nonenol with acetic anhydride or acetyl chloride in the presence of an acid catalyst.
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Wittig Reaction: Formation of the nonenyl chain via aldehyde intermediates and subsequent acetylation.
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Enol Acetate Formation: Condensation of ketones with acetates under specific conditions .
Applications and Industrial Relevance
Flavor and Fragrance Uses
Non-1-en-2-yl acetate is categorized as a flavoring agent and fragrance adjuvant due to its fruity, waxy, and citrus-like aroma . It is used in:
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Food Industry: As a synthetic flavor component in beverages and confectionery.
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Personal Care Products: In perfumes and cosmetics for its mild, fresh scent.
Chemical Intermediates
The compound serves as a precursor in organic synthesis, particularly for:
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Enol Acetate Derivatives: Used to protect ketones or aldehydes during multi-step reactions .
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Functionalized Alkenes: The double bond enables further modifications, such as hydrogenation or dihydroxylation.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable methods for high-purity non-1-en-2-yl acetate.
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Toxicological Studies: In vivo assessments to validate in vitro safety profiles.
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Environmental Fate: Monitoring degradation pathways and ecotoxicity.
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